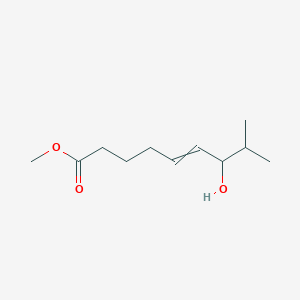

Methyl 7-hydroxy-8-methylnon-5-enoate

Description

Methyl 7-hydroxy-8-methylnon-5-enoate is a methyl ester characterized by a hydroxyl group at position 7, a methyl substituent at position 8, and a double bond at position 4. Its physicochemical properties are influenced by the polar hydroxyl group and the hydrophobic methyl group, which may enhance solubility in polar solvents compared to non-hydroxylated esters .

Properties

CAS No. |

142889-51-8 |

|---|---|

Molecular Formula |

C11H20O3 |

Molecular Weight |

200.27 g/mol |

IUPAC Name |

methyl 7-hydroxy-8-methylnon-5-enoate |

InChI |

InChI=1S/C11H20O3/c1-9(2)10(12)7-5-4-6-8-11(13)14-3/h5,7,9-10,12H,4,6,8H2,1-3H3 |

InChI Key |

COURDKQOQIZYRX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C=CCCCC(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-hydroxy-8-methylnon-5-enoate typically involves the esterification of 7-hydroxy-8-methylnon-5-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar esterification process, but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-hydroxy-8-methylnon-5-enoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The double bond can be reduced to a single bond using hydrogenation catalysts like palladium on carbon.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products Formed

Oxidation: 7-oxo-8-methylnon-5-enoate or 7-carboxy-8-methylnon-5-enoate.

Reduction: Methyl 7-hydroxy-8-methylnonanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 7-hydroxy-8-methylnon-5-enoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of Methyl 7-hydroxy-8-methylnon-5-enoate involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the double bond in the compound can participate in various chemical reactions, altering its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural Features

a. Functional Groups and Substituents:

- Methyl 7-hydroxy-8-methylnon-5-enoate: Contains a hydroxy group (C7), methyl group (C8), and a double bond (C5).

- 8-O-Acetylshanzhiside Methyl Ester () : A complex iridoid glycoside derivative with acetyloxy and hydroxy groups on a multi-ring system.

- Communic Acid Methyl Esters (, Compounds 8–9) : Labdane diterpene esters with conjugated double bonds but lacking hydroxyl groups.

Its linear structure contrasts with the cyclic or polycyclic frameworks of many analogs .

Physical and Chemical Properties

A comparative analysis of properties inferred from analogous compounds is presented below:

Notes:

- The hydroxyl group in the target compound likely enhances water solubility compared to non-hydroxylated analogs like sandaracopimaric acid methyl ester .

- The linear structure may reduce thermal stability compared to cyclic diterpenoid esters .

Research Findings and Gaps

- Structural Insights : The compound’s stereochemistry and crystal structure remain unstudied in the provided evidence. SHELX-based crystallography () could resolve this.

- Biological Activity: No direct data exist, but hydroxylated esters often exhibit antimicrobial or anti-inflammatory properties .

- Environmental Behavior : Volatility and degradation pathways inferred from methyl salicylate () suggest moderate atmospheric persistence.

Biological Activity

Methyl 7-hydroxy-8-methylnon-5-enoate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a hydroxyl group and a double bond, which contribute to its unique reactivity and biological interactions. These functional groups enable various chemical reactions, including oxidation, reduction, and substitution, making it a versatile compound in organic synthesis and biological applications.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the double bond allows for participation in various chemical reactions that alter its reactivity and interactions with other biomolecules.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, suggesting potential applications in developing antimicrobial agents.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . In vitro studies demonstrated that it could reduce the production of inflammatory cytokines in cell cultures, indicating a potential role in treating inflammatory conditions .

Case Studies

- Antimicrobial Activity Study : A study evaluated the efficacy of this compound against several bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The mechanism was linked to the disruption of bacterial cell membranes, leading to cell lysis.

- In Vivo Anti-inflammatory Study : In an animal model of inflammation, administration of this compound resulted in a marked decrease in paw edema compared to the control group. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues .

Comparative Analysis with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Hydroxyl group and double bond | Antimicrobial, anti-inflammatory |

| Methyl 7-hydroxy-8-methylnonanoate | Lacks double bond | Limited biological activity |

| Methyl 7-oxo-8-methylnon-5-enoate | Contains a ketone group instead of hydroxyl | Potentially different activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.